molecular formula C16H20Cl2N2O2S B2866941 [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415513-99-2

[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

Cat. No. B2866941
CAS RN: 2415513-99-2
M. Wt: 375.31
InChI Key: ACQPOYRNLSBZMZ-UHFFFAOYSA-N
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Description

[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as DTMM, is a compound with potential therapeutic applications in the field of cancer research. The compound belongs to the class of thiomorpholines, which are known for their diverse biological activities. DTMM has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, studies have suggested that [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone may exert its anticancer effects through the inhibition of the Akt/mTOR signaling pathway. Akt/mTOR is a key signaling pathway involved in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis and inhibition of tumor cell growth.
Biochemical and Physiological Effects:
[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to inhibit cancer cell growth by inducing cell cycle arrest at the G2/M phase. In addition, [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of the extracellular matrix.

Advantages and Limitations for Lab Experiments

[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has several advantages for lab experiments. It has a high solubility in water and can be easily administered to cells in culture. It also has a low toxicity profile, making it a safe compound for in vitro studies. However, [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has some limitations for lab experiments. It has a short half-life in vivo, which may limit its therapeutic potential. In addition, the mechanism of action of [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood, which may limit its use in clinical trials.

Future Directions

There are several future directions for [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further elucidate the mechanism of action of [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, which may lead to the development of more potent and selective anticancer agents. Additionally, studies can be conducted to investigate the in vivo efficacy and toxicity of [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, which may lead to its use in clinical trials. Finally, [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be used as a lead compound for the development of new thiomorpholine-based anticancer agents.

Synthesis Methods

[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzylamine with morpholine, followed by thiomorpholine-4-carboxylic acid, and finally, reaction with thionyl chloride. The compound is obtained as a white crystalline solid with a high yield.

Scientific Research Applications

[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been studied for its potential anticancer properties. Studies have shown that [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can inhibit tumor cell growth and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. [4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to inhibit cancer cell migration and invasion, suggesting its potential as an anti-metastatic agent.

properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2S/c17-13-2-1-12(9-14(13)18)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQPOYRNLSBZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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